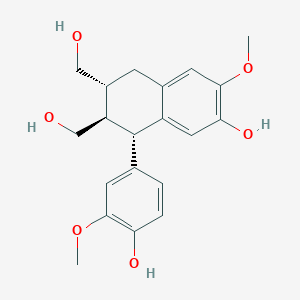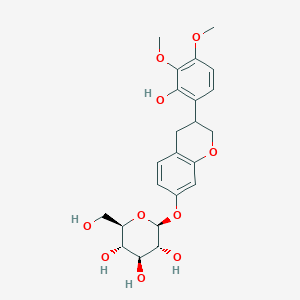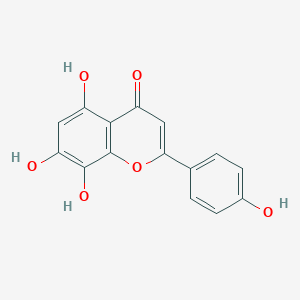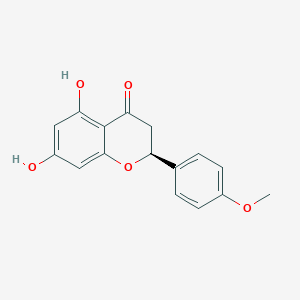
Jacoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jacoline is a pyrrolizine alkaloid, a class of naturally occurring chemical compounds found in various plants. It is structurally characterized by a pyrrolizine ring system and is known for its biological activity. This compound is derived from senecionine by the formal addition of hydrogen peroxide across the ethylidene double bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jacoline typically involves the hydrogenation of senecionine. This process requires the use of hydrogen peroxide as a reagent to add across the ethylidene double bond in senecionine . The reaction conditions often include a controlled environment to ensure the proper addition of hydrogen peroxide without causing unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the extraction of senecionine from plants of the genus Jacobaea, followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate senecionine, which is then subjected to hydrogenation to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Jacoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Jacoline has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolizine alkaloids.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in developing new drugs.
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Jacoline involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of this compound being studied .
Comparación Con Compuestos Similares
Jacoline is similar to other pyrrolizine alkaloids such as jaconine, jacobine, and senecicannabine. These compounds share a similar core structure but differ in their functional groups and specific biological activities. This compound is unique due to its specific hydrogenation pattern and the resulting biological properties .
List of Similar Compounds
- Jaconine
- Jacobine
- Senecicannabine
Propiedades
Número CAS |
480-76-2 |
|---|---|
Fórmula molecular |
C18H27NO7 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17+,18-/m1/s1 |
Clave InChI |
FMWJEBGSMAOQNN-MCCFIOHQSA-N |
SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |
SMILES isomérico |
C[C@@H]1C[C@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@@]1(C)O)([C@@H](C)O)O |
SMILES canónico |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)

